molecular formula C12H13N3OS B11978082 N'-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide

N'-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide

Cat. No.: B11978082
M. Wt: 247.32 g/mol
InChI Key: YVTWWSRTUKDMFP-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” is a synthetic organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an acyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-furyl)acetohydrazide
  • N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-pyridyl)acetohydrazide

Uniqueness

“N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” is unique due to the presence of both pyrrole and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, potentially leading to unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H13N3OS/c1-15-6-2-4-10(15)9-13-14-12(16)8-11-5-3-7-17-11/h2-7,9H,8H2,1H3,(H,14,16)/b13-9+

InChI Key

YVTWWSRTUKDMFP-UKTHLTGXSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

CN1C=CC=C1C=NNC(=O)CC2=CC=CS2

solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.